molecular formula C₉₀H₁₃₂N₂₆O₂₅ B612598 Neuropeptide AF (human) CAS No. 192387-38-5

Neuropeptide AF (human)

Cat. No. B612598
CAS RN: 192387-38-5
M. Wt: 1978.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Neuropeptide AF (hNPAF) belongs to the RFamide family of peptides having similar C termini, P (L/Q)RF-NH2 . The anti-opiate neuropeptides FF and AF (NPFF and NPAF) have been implicated in pain modulation as well as in opioid tolerance and may play a critical role in this process . Neuropeptides are chemical messengers made up of small chains of amino acids that are synthesized and released by neurons .


Synthesis Analysis

Neuropeptides are synthesized from large precursor proteins which are cleaved and post-translationally processed then packaged into dense core vesicles . Neuropeptides are often co-released with other neuropeptides and neurotransmitters in a single neuron, yielding a multitude of effects .


Molecular Structure Analysis

The molecular formula of Neuropeptide AF (human) is C90H132N26O25 . The molecular weight is 1978.2 .


Chemical Reactions Analysis

Neuropeptides are synthesized from inactive precursor proteins called prepropeptides . Classical neurotransmitters such as amino acids or catecholamines are formed by two or three enzymatic steps, often in the nerve terminal .


Physical And Chemical Properties Analysis

Neuropeptide AF (human) has a molecular weight of 1978.17 .

Scientific Research Applications

  • Pain Modulation and Opiate Function : Neuropeptide AF, along with NPFF and SF, plays a significant role in pain modulation and opiate function in the mammalian central nervous system. Research shows that the gene encoding NPFF (which includes NPAF) is induced in the spinal cord by noxious stimuli, suggesting a role in pain regulation at the spinal level (Vilim et al., 1999).

  • Neuroendocrine and Cardiovascular Regulation : NPAF is implicated in neuroendocrine and cardiovascular regulation. It is highly concentrated in the posterior pituitary, spinal cord, hypothalamus, and medulla. It influences memory and autonomic regulation, indicating a complex role in brain functions (Panula et al., 1996).

  • Regulation of Food Intake : In some studies, NPAF has been associated with reduced food intake in animal models, suggesting a potential role in appetite regulation and energy balance (Newmyer & Cline, 2011).

  • Behavioral and Learning Effects : NPAF is involved in modulating behavioral patterns and learning processes. For example, it has been shown to affect passive avoidance learning and influence various neurotransmitter systems in the central nervous system (Palotai et al., 2016).

  • Interaction with Opioid Systems : NPAF interacts with opioid systems and may participate in the homeostatic process controlling the transmission of nociceptive information. It exhibits complex interactions with opioid systems, influencing analgesia and pain perception (Roumy & Zajac, 1998).

  • Receptor Characterization and Function : Studies have focused on characterizing receptors for NPAF, identifying its role in modulating receptor activity, and its implications in pain modulation and opioid tolerance (Elshourbagy et al., 2000).

Mechanism of Action

Target of Action

Neuropeptide AF (human) is an endogenous antiopioid peptide . It is part of the class of chemical messengers termed neuropeptides, which regulate neural activity . Neuropeptides can act as neurotransmitters or neuromodulators . They are synthesized from large prepropeptides in the neuronal cell body

Mode of Action

Neuropeptides are known to interact with their targets to regulate neural activity . They can act as neurotransmitters directly, as modulators of ongoing neurotransmission by other transmitters, as autocrine or paracrine regulators in a close cellular environment, and as hormones on long range .

Biochemical Pathways

Neuropeptides have their own biochemical pathways of synthesis and degradation, and cell biological characteristics allowing them to participate in chemical communication . Neuropeptides are synthesized from large prepropeptides in the neuronal cell body . They are more versatile in their range of biological activities compared to classical neurotransmitters .

Pharmacokinetics

Neuropeptides are known to be involved in various biological effects including membrane excitability, synaptic transmission and synaptogenesis, gene expression, and glial cell architecture and function .

Result of Action

Neuropeptides are known to have unique and life-long effects on brain development, particularly the wiring of neuronal circuits . They play a role particularly when the nervous system is challenged, as by injury, pain or stress .

Action Environment

The nervous system plays a crucial role in constantly evaluating environmental cues and allowing for behavioral plasticity in the organism . Multiple neurotransmitters and neuropeptides have been implicated as key players for integrating sensory information to produce the desired output

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Neuropeptides play a variety of roles in many physiological processes and serve as potential therapeutic targets for the treatment of some nervous-system disorders . In recent years, there has been a tremendous increase in the number of identified neuropeptides . The field of human neuropeptidomics has great promise to solve new mechanisms in disease conditions, leading to new drug targets and therapeutic agents for human diseases .

properties

IUPAC Name

(4S)-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H132N26O25/c1-45(2)34-60(105-72(123)42-101-77(129)56(28-31-73(124)125)104-71(122)41-100-75(127)47(5)91)82(134)113-64(39-70(94)121)85(137)115-65(43-117)86(138)107-57(26-29-68(92)119)80(132)111-62(37-51-20-12-9-13-21-51)83(135)112-63(38-52-40-99-54-23-15-14-22-53(52)54)84(136)114-66(44-118)87(139)110-61(35-46(3)4)81(133)102-48(6)76(128)103-49(7)89(141)116-33-17-25-67(116)88(140)108-58(27-30-69(93)120)79(131)106-55(24-16-32-98-90(96)97)78(130)109-59(74(95)126)36-50-18-10-8-11-19-50/h8-15,18-23,40,45-49,55-67,99,117-118H,16-17,24-39,41-44,91H2,1-7H3,(H2,92,119)(H2,93,120)(H2,94,121)(H2,95,126)(H,100,127)(H,101,129)(H,102,133)(H,103,128)(H,104,122)(H,105,123)(H,106,131)(H,107,138)(H,108,140)(H,109,130)(H,110,139)(H,111,132)(H,112,135)(H,113,134)(H,114,136)(H,115,137)(H,124,125)(H4,96,97,98)/t47-,48-,49-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSIROANKWMSGC-KWFINLGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H132N26O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1978.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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